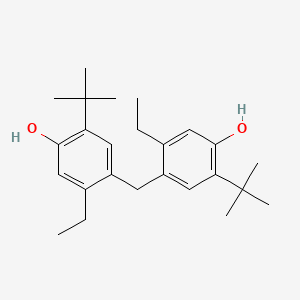![molecular formula C8H19Cl2NO B14282441 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride CAS No. 137834-77-6](/img/structure/B14282441.png)
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is a chemical compound with the molecular formula C8H18Cl2NO. It is a derivative of ethanol and contains both butyl and chloroethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride typically involves the reaction of butylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with similar reactivity but lacking the butyl group.
Butylamine: Contains the butyl group but lacks the chloroethyl functionality.
2-[Ethyl(2-chloroethyl)amino]ethanol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is unique due to the presence of both butyl and chloroethyl groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
CAS No. |
137834-77-6 |
|---|---|
Molecular Formula |
C8H19Cl2NO |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
2-[butyl(2-chloroethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C8H18ClNO.ClH/c1-2-3-5-10(6-4-9)7-8-11;/h11H,2-8H2,1H3;1H |
InChI Key |
DBFYNNGNIVYSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
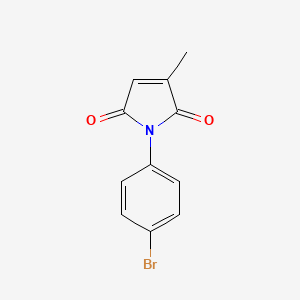
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
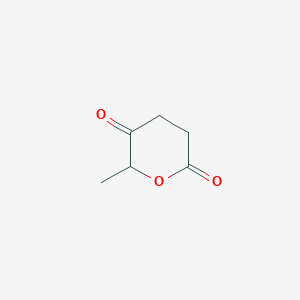

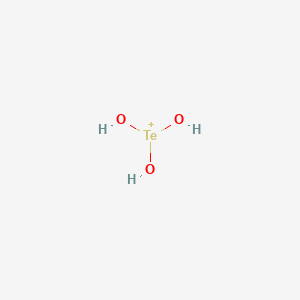
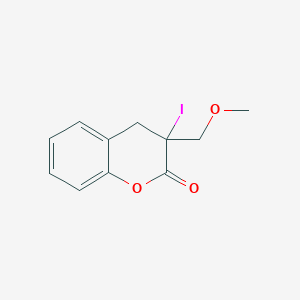

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)

